![molecular formula C13H17N3O2S3 B2913691 5-ethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 1797709-98-8](/img/structure/B2913691.png)
5-ethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide, also known as TAK-659, is a small-molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity, meaning they can kill or inhibit the growth of microorganisms . This could make them useful in the development of new antibiotics.
Antifungal Activity
These compounds have also shown to be effective against fungi . This could potentially lead to the development of new antifungal medications.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties . This means they could potentially be used in the treatment of viral infections.
Diuretic Activity
These compounds have shown diuretic effects . Diuretics help the body get rid of excess water and salt. They are often used to treat conditions like high blood pressure and heart failure.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic activity . This means they could potentially be used in the treatment of cancer.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to have a broad range of biological activities, suggesting they can induce a variety of molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of many compounds, including thiazole derivatives .
properties
IUPAC Name |
5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c1-2-11-3-4-12(20-11)21(17,18)15-10-5-7-16(9-10)13-14-6-8-19-13/h3-4,6,8,10,15H,2,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLLPFNNJJERDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide |
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